6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-methyl-2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-11-2-3-14(25)24(22-11)10-12-5-8-23(9-6-12)15-20-7-4-13(21-15)16(17,18)19/h2-4,7,12H,5-6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTOKFHUIUZILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS Number: 2201693-83-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 353.34 g/mol. It features a complex structure that includes a trifluoromethyl group and nitrogen-containing heterocycles, which are known to enhance biological activity.
Pharmacological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antineoplastic Activity : Compounds derived from pyrimidine and piperidine have shown promise in cancer treatment. The structural framework of this compound suggests potential interactions with targets involved in tumor growth regulation .
- Antibacterial Properties : The presence of nitrogen heterocycles often correlates with antibacterial effects. In silico studies suggest that derivatives may exhibit activity against various bacterial strains .
- Analgesic and Antidiabetic Effects : Some studies have indicated that similar compounds can possess analgesic properties and may influence glucose metabolism, making them candidates for further exploration in diabetes management .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Similar compounds have been noted to inhibit enzymes critical for cellular processes, which may lead to altered metabolic pathways in target cells.
- Receptor Modulation : The compound may interact with specific receptors involved in pain signaling or glucose regulation, thereby modulating their activity .
Research Findings
A comprehensive review of the literature reveals several key studies that highlight the biological activity of this compound:
Case Studies
- Cancer Treatment : A study demonstrated that compounds structurally related to 6-Methyl-2-{...} showed significant inhibition of tumor cell proliferation in vitro. These findings suggest that further exploration into this compound could lead to novel cancer therapies.
- Infection Models : In vivo models assessing the antibacterial effects revealed that derivatives exhibited reduced bacterial load in infected tissues, indicating their potential as therapeutic agents against resistant bacterial strains.
Comparison with Similar Compounds
6-Methyl-2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Structural Differences: The quinoxaline-2-carbonyl group replaces the 4-(trifluoromethyl)pyrimidin-2-yl substituent.
- The carbonyl group may enable hydrogen bonding, a feature absent in the trifluoromethylpyrimidine analog.
- Limitations: Limited comparative pharmacological data are available due to the age of the source (2004) and lack of detailed studies .
6-Methyl-2-p-Tolyl-4-[3-(Trifluoromethyl)phenyl]pyridazin-3(2H)-one
- Structural Differences : Substituted with p-tolyl (electron-donating methyl) and 3-(trifluoromethyl)phenyl groups instead of the piperidine-pyrimidine chain.
- Key Findings: Single-crystal X-ray data (R factor = 0.060) confirm stable crystalline packing, suggesting advantages in formulation . The electron-donating p-tolyl group may increase pyridazinone ring reactivity compared to the target compound’s piperidine-based substituent .
- Pharmacokinetic Considerations : Bulky aryl groups may reduce solubility compared to the target compound’s flexible piperidine moiety.
3-[2-[4-(6-Fluoro-1,2-Benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Structural Differences: Incorporates a benzisoxazole-piperidine system and a fused pyrido-pyrimidinone core.
- Functional Insights: The benzisoxazole group may improve metabolic stability due to fluorine substitution, a strategy often used to block oxidative metabolism . Higher molecular complexity (tetracyclic system) could reduce bioavailability compared to the simpler pyridazinone scaffold of the target compound .
N-[(1R,3S)-3-Isopropyl-3-(4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
- Structural Differences : Pyrimidin-4-yl substitution (vs. pyrimidin-2-yl) and a piperazine-carbocycle linkage.
- Electron Effects : Pyrimidin-4-yl substitution alters electronic distribution, possibly affecting binding affinity compared to the 2-yl isomer in the target compound .
Tabulated Comparison of Key Features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
